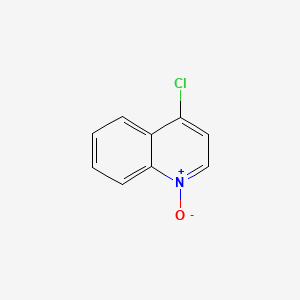

4-chloroquinoline 1-oxide

Description

BenchChem offers high-quality 4-chloroquinoline 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloroquinoline 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMGFEQLZDIREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395795 | |

| Record name | Quinoline, 4-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4637-59-6 | |

| Record name | Quinoline, 4-chloro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-Chloroquinoline 1-Oxide: A Pivotal Intermediate in Antimalarial Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 4-chloroquinoline 1-oxide, a critical intermediate in the synthesis of quinoline-based antimalarial drugs. We will delve into its synthesis, chemical properties, and its role in the production of vital medicines like Chloroquine and Hydroxychloroquine. This document aims to serve as a comprehensive resource, blending theoretical principles with practical, field-proven insights.

Introduction: The Enduring Threat of Malaria and the Role of Quinolines

Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, affecting billions of people.[1] For decades, quinoline-containing drugs, most notably Chloroquine, have been a cornerstone of antimalarial chemotherapy.[2] These drugs are cost-effective and have been instrumental in controlling the disease.[3] However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate continuous research and development of new and modified antimalarial agents.[2][4]

The 4-aminoquinoline scaffold is the pharmacophore at the heart of many of these crucial drugs.[3] The synthesis of these molecules often relies on versatile and reactive intermediates. Among these, 4-chloroquinoline 1-oxide stands out as a key building block, offering a strategic entry point for constructing the final active pharmaceutical ingredients (APIs). Understanding the chemistry of this intermediate is fundamental to the innovation and production of new and existing antimalarial therapies.

The Chemistry of 4-Chloroquinoline 1-Oxide

Synthesis and Physicochemical Properties

4-Chloroquinoline 1-oxide is primarily synthesized through the direct oxidation of 4-chloroquinoline.[5] This transformation is crucial as the introduction of the N-oxide functionality significantly alters the reactivity of the quinoline ring, making it a versatile precursor for further chemical modifications.[6]

Causality of Experimental Choice: The selection of an oxidizing agent is critical for an efficient and clean reaction. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed due to their high reactivity and selectivity for N-oxidation. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at controlled temperatures, starting at 0°C and gradually warming to room temperature to manage the exothermic nature of the reaction and prevent side-product formation.[5]

| Property | Value | Source |

| Molecular Formula | C9H6ClNO | [7] |

| Molecular Weight | 179.60 g/mol | [7] |

| Appearance | White to light yellow powder/crystal | [8] |

| Melting Point | 134 - 138 °C | [8] |

| CAS Number | 4637-59-6 | [7] |

Spectroscopic Characterization

Verifying the successful synthesis and purity of 4-chloroquinoline 1-oxide is paramount. This is achieved through standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. In a solvent like DMSO-d6, characteristic peaks can be observed. For example, the proton at the C2 position is significantly shifted downfield due to the electron-withdrawing effect of the N-oxide group.[5] A representative spectrum shows multiplets in the aromatic region (δ 7.70-8.62 ppm).[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the proton NMR data, showing distinct signals for each carbon atom in the molecule. The carbons adjacent to the N-oxide and the chlorine atom exhibit characteristic chemical shifts.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the compound, providing unequivocal evidence of its elemental composition.[9]

Role in Antimalarial Drug Synthesis: The Pathway to Chloroquine

4-Chloroquinoline 1-oxide is a precursor to 4,7-dichloroquinoline, the immediate building block for Chloroquine synthesis. The N-oxide group activates the quinoline ring for various transformations that are otherwise difficult to achieve.[6] While multiple synthetic routes to Chloroquine exist, many rely on the robust preparation of the 4,7-dichloroquinoline core.[10][11]

The classical synthesis of Chloroquine involves the condensation of 4,7-dichloroquinoline with a chiral side chain, 1-diethylamino-4-aminopentane.[11][12]

Caption: Synthetic pathway from 4-chloroquinoline to Chloroquine.

This pathway highlights the strategic importance of the N-oxide intermediate. The N-oxide can direct subsequent reactions, such as chlorination, to specific positions on the quinoline ring, which is a key step in producing the 4,7-dichloroquinoline necessary for the final condensation step.[4]

Mechanism of Action of Final Drug Product

Chloroquine and Hydroxychloroquine, the final products derived from this pathway, are weak bases that exert their antimalarial effect by accumulating in the acidic food vacuole of the Plasmodium parasite.[13] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Chloroquine is believed to inhibit this biocrystallization process, leading to the accumulation of toxic heme and parasite death.[14] Additionally, these drugs can interfere with lysosomal activity and autophagy.[13]

Experimental Protocols

The following protocols are representative and should be adapted based on laboratory safety standards and specific experimental goals.

Synthesis of 4-Chloroquinoline 1-Oxide from 4-Chloroquinoline

This protocol is based on a common laboratory procedure for N-oxidation.[5]

Objective: To synthesize 4-chloroquinoline 1-oxide via oxidation of 4-chloroquinoline.

Materials:

-

4-Chloroquinoline (1 equivalent)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 equivalents)

-

Dichloromethane (DCM)

-

1M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Separatory funnel, round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve 4-chloroquinoline in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add m-CPBA portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the excess m-CPBA by adding 1M NaOH solution until the aqueous layer reaches a pH of approximately 10.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic extracts and dry over anhydrous Na2SO4.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

-

The product, a white solid, is often of sufficient purity for subsequent steps, with yields typically being very high (e.g., >95%).[5] Further purification can be achieved by recrystallization if necessary.

Conversion to 4,7-Dichloroquinoline

This step involves the chlorination of the 4-hydroxyquinoline tautomer, which is accessible from the N-oxide. A common method uses phosphorus oxychloride (POCl₃).[4]

Caption: Workflow for the conversion to 4,7-dichloroquinoline.

Objective: To convert an appropriate hydroxyquinoline precursor (derived from the N-oxide) to 4,7-dichloroquinoline.

Materials:

-

7-Chloro-4-hydroxyquinoline (1 equivalent)

-

Phosphorus oxychloride (POCl₃, excess)

-

Round-bottom flask with reflux condenser

Procedure:

-

Carefully add 7-chloro-4-hydroxyquinoline to a flask containing an excess of phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for approximately 3 hours.[4]

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously quenched by pouring it onto crushed ice.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield 4,7-dichloroquinoline.

Safety and Handling

Quinoline and its derivatives, including 4-chloroquinoline 1-oxide, should be handled with care as they are potentially hazardous substances.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[17][18]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17][18]

-

Handling: Avoid all personal contact, including inhalation and skin contact.[19] Do not eat, drink, or smoke in the work area.[18]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[16][19]

-

Disposal: All waste materials must be treated as hazardous waste and disposed of according to institutional and local regulations.[17]

Future Perspectives

The quinoline scaffold remains a highly privileged structure in medicinal chemistry.[20] While resistance to Chloroquine is a major challenge, the core structure continues to be a template for the design of new antimalarial agents.[3] 4-Chloroquinoline 1-oxide, as a versatile intermediate, plays a crucial role in this ongoing effort.[8][21] Its unique reactivity allows for the synthesis of diverse libraries of quinoline analogues for screening against resistant parasite strains.[6][22] Research into hybrid molecules, which combine the 4-aminoquinoline core with other pharmacophores, represents a promising strategy to overcome resistance, and the synthesis of these novel compounds will continue to rely on robust and flexible chemical intermediates like 4-chloroquinoline 1-oxide.[3]

References

-

Schrezenmeier, E. & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. [Link]

-

Spinelli, F. R., & Conti, F. (2020). Mode of action of chloroquine and hydroxychloroquine as anti-viral agents. Annals of the Rheumatic Diseases, 79(5), 666-667. [Link]

-

Ghazy, R. M., et al. (2020). A systematic review and meta-analysis on chloroquine and hydroxychloroquine as a potential therapy for COVID-19. Journal of Medical Virology, 92(10), 1792-1803. [Link]

-

Savarino, A., et al. (2021). Hydroxychloroquine. Journal of Skin and Sexually Transmitted Diseases, 3(1), 63-69. [Link]

-

Wikipedia. (2024). Hydroxychloroquine. Wikipedia. [Link]

-

Reddy, T. S., et al. (2022). N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. The Journal of Organic Chemistry, 87(15), 10125-10137. [Link]

-

Wikipedia. (2024). Chloroquine. Wikipedia. [Link]

-

Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]

-

Singha, K., Habib, I., & Hossain, M. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ChemistrySelect, 7(48), e202203537. [Link]

-

Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]

-

PENTA. (2025). Quinoline - SAFETY DATA SHEET. PENTA. [Link]

-

Perpusnas. (2025). Quinoline Vs. Nox: Understanding The Reaction. Perpusnas. [Link]

-

Organic Chemistry Portal. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Organic Chemistry Portal. [Link]

-

de Kock, C., et al. (2010). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 20(4), 1432-1435. [Link]

-

Iwemi. (n.d.). SYNTHESIS OF 4-CHLORO QUINOLINE N-OXIDE. The Global Bookstore. [Link]

-

PubChem. (n.d.). Quinoline, 4-chloro-, 1-oxide. National Center for Biotechnology Information. [Link]

- Google Patents. (1981).

-

Electronic Supporting Information. (n.d.). [Link]

-

U.S. Environmental Protection Agency. (2025). Quinoline, 4-chloro-, 1-oxide Properties. CompTox Chemicals Dashboard. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). Cheméo. [Link]

-

Reddy, M. S., et al. (2017). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic Letters, 19(21), 5844-5847. [Link]

-

Vandekerckhove, S., & D'hooghe, M. (2015). 4-aminoquinolines as Antimalarial Drugs. ChemMedChem, 10(7), 1166-1182. [Link]

-

Chellan, P., et al. (2012). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. University of Cape Town. [Link]

-

Roepe, P. D. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 4(4), 277-286. [Link]

-

Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13180-13191. [Link]

Sources

- 1. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Login [esr.ie]

- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 5. 4-Chloroquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline, 4-chloro-, 1-oxide | C9H6ClNO | CID 3741098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. rsc.org [rsc.org]

- 10. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chloroquine - Wikipedia [en.wikipedia.org]

- 13. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxychloroquine - Wikipedia [en.wikipedia.org]

- 15. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 16. pentachemicals.eu [pentachemicals.eu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemos.de [chemos.de]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chemimpex.com [chemimpex.com]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Detailed Protocol for the N-Oxidation of 4-Chloroquinoline

Abstract

This comprehensive guide details a robust and reliable protocol for the N-oxidation of 4-chloroquinoline to produce 4-chloroquinoline N-oxide, a key intermediate in the synthesis of various pharmaceutical agents and research chemicals.[1] This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for product characterization. The protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Significance of 4-Chloroquinoline N-oxide

Quinoline and its derivatives are fundamental scaffolds in medicinal and synthetic organic chemistry.[2] The N-oxidation of the quinoline ring is a critical transformation that not only alters its electronic properties but also serves as a strategic step for further functionalization. The resulting N-oxide can act as a directing group, facilitating substitutions at specific positions of the quinoline core that are otherwise difficult to achieve.[3] 4-Chloroquinoline N-oxide, in particular, is a versatile intermediate used in the development of novel therapeutic agents, including antimalarial and antibacterial compounds.[1]

This application note provides a detailed protocol for the N-oxidation of 4-chloroquinoline utilizing meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for nitrogen-containing heterocycles.[3][4]

Reaction Mechanism and Scientific Rationale

The N-oxidation of 4-chloroquinoline is a classic example of an electrophilic attack on the nitrogen atom of the quinoline ring. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid (m-CPBA).[3]

The reaction proceeds as follows:

-

Nucleophilic Attack: The nitrogen atom of 4-chloroquinoline attacks the terminal oxygen atom of the peroxy acid.

-

Proton Transfer: A concerted or stepwise proton transfer occurs from the hydroxyl group of the m-CPBA to the carbonyl oxygen, leading to the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.

The choice of m-CPBA is predicated on its reliability, mild reaction conditions, and generally high yields.[4] The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, to ensure the solubility of the reactants.[5][6]

Caption: Mechanism of 4-chloroquinoline N-oxidation.

Experimental Protocol

This protocol is based on established and verified procedures for the N-oxidation of quinoline derivatives.[5][6]

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 4-Chloroquinoline | ≥98% | Sigma-Aldrich |

| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Sodium hydroxide (NaOH) | Reagent | VWR |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |

| Deionized water | - | - |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

Step-by-Step Procedure

Caption: Experimental workflow for N-oxidation.

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloroquinoline (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.4 M.[6]

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0°C.

-

Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq.) to the stirred solution in portions over 15-20 minutes.[6] Maintain the temperature below 5°C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight.[6]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The N-oxide product should have a lower Rf value than the starting material.

-

Work-up: Once the reaction is complete, quench the reaction by adding a 1M aqueous solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is approximately 10.[6] This step is to neutralize the m-chlorobenzoic acid byproduct and any remaining m-CPBA.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.[6]

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

-

Purification (if necessary): The crude product is often of sufficient purity for subsequent steps.[6] If further purification is required, column chromatography on silica gel can be performed.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |

| 4-Chloroquinoline | 163.61 | 12.53 | 2.05 | 1.0 |

| m-CPBA (77%) | 172.57 | 18.80 | 4.21 | 1.5 |

| 4-Chloroquinoline N-oxide | 179.61 | 12.40 (Theoretical) | 2.23 (Theoretical) | - |

Based on a literature example with a reported yield of 99%.[6]

Characterization of 4-Chloroquinoline N-oxide

The successful synthesis of 4-chloroquinoline N-oxide can be confirmed by various analytical techniques:

-

¹H NMR Spectroscopy: The proton signals of the quinoline ring will shift upon N-oxidation. For example, a published ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks at δ 8.62 - 8.56 (m, 2H), 8.24 - 8.19 (m, 1H), 7.97 - 7.86 (m, 2H), and 7.70 (d, J = 6.6 Hz, 1H).[6]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 4-chloroquinoline N-oxide (C₉H₆ClNO, MW: 179.61). A characteristic (M-16)⁺ peak, indicating the loss of an oxygen atom, may also be observed.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic N-O stretching absorption band.[3]

-

Melting Point: The melting point of the purified product can be compared to literature values (e.g., 134 - 138 °C).[1]

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

4-Chloroquinoline: This compound can be harmful if swallowed and may cause skin and eye irritation.[8] Handle in a well-ventilated area or a fume hood.[9]

-

m-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be a skin and eye irritant.[7][10] It is also potentially explosive, especially when dry, and should be stored under refrigeration.[11] Avoid contact with combustible materials.[10][11]

-

Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.[7]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider adding an additional portion of m-CPBA (0.2-0.3 eq.) and allowing the reaction to stir for a few more hours.

-

Low Yield: Ensure that the m-CPBA used is of good quality and has been stored properly. Older or improperly stored m-CPBA may have reduced activity. The work-up procedure should be performed carefully to avoid loss of product during extractions.

-

Purification Challenges: The m-chlorobenzoic acid byproduct is acidic and can be effectively removed by the basic wash during the work-up. If the crude product is still impure, a short silica gel plug filtration can be a quick and effective purification method.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-oxidation of 4-chloroquinoline. By following the detailed steps and adhering to the safety precautions, researchers can consistently synthesize 4-chloroquinoline N-oxide in high yield and purity. The insights into the reaction mechanism and characterization methods further support the successful execution of this important chemical transformation.

References

- SYNTHESIS OF 4-CHLORO QUINOLINE N-OXIDE-The Global Bookstore - Iwemi. (n.d.).

- Potential mechanisms for quinoline N‐oxide formation. - ResearchGate. (n.d.).

- MECHANISM OF THE PHOTOCHEMICAL ISOMERIZATION OF QUINOLINE N-OXIDES. (2006, March 27).

- One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones - Organic Chemistry Portal. (n.d.).

- C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes - RSC Publishing. (2023, August 8).

- Download SDS - AK Scientific, Inc. (n.d.).

- JP-3634 - Safety Data Sheet. (2023, January 2).

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (2024, March 21).

- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC. (2021, February 17).

- Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions - Benchchem. (n.d.).

- Material Safety Data Sheet - Spectrum Chemical. (2006, August 11).

- 11 - SAFETY DATA SHEET. (2021, June 2).

- Safety Data Sheet - MedchemExpress.com. (2025, November 5).

- (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - ResearchGate. (2025, October 12).

- 4-Chloroquinoline 1-oxide synthesis - ChemicalBook. (n.d.).

- Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. - ResearchGate. (n.d.).

- Novel preparation method of quinoline n-oxide derivative with amide group - Google Patents. (n.d.).

- 4-Chloroquinoline 1-oxide - Chem-Impex. (n.d.).

- Application Notes and Protocols for the N-Oxide Formation of Isoquinolines - Benchchem. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. SYNTHESIS OF 4-CHLORO QUINOLINE N-OXIDE-The Global Bookstore | Bringing Books, Learning and Research Together [iwemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]

- 6. 4-Chloroquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectrumchemical.com [spectrumchemical.com]

Application Note: Synthesis of 4-Methoxyquinoline 1-Oxide via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-methoxyquinoline 1-oxide from 4-chloroquinoline 1-oxide and sodium methoxide. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in the synthesis of functionalized heteroaromatic compounds. This guide details the underlying chemical principles, provides a robust, step-by-step experimental protocol, outlines critical safety considerations for handling reagents, and offers methods for product characterization. The content is designed for researchers in medicinal chemistry, drug development, and organic synthesis, providing the necessary expertise to successfully and safely perform this transformation.

Scientific Principle and Reaction Mechanism

The conversion of 4-chloroquinoline 1-oxide to 4-methoxyquinoline 1-oxide is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring, particularly when N-oxidized, is rendered electron-deficient. This N-oxidation significantly alters the electronic properties of the heterocyclic system, activating the C4 position (para to the nitrogen) towards attack by nucleophiles.[1][2]

The reaction is initiated by the attack of the strongly nucleophilic methoxide ion (CH₃O⁻), generated from sodium methoxide, on the electron-deficient C4 carbon of the quinoline 1-oxide ring. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted in this stage. In the final step, the aromatic system is restored through the expulsion of the chloride ion, which is a good leaving group, yielding the final product, 4-methoxyquinoline 1-oxide.

The overall transformation is a direct displacement of the chloro group by a methoxy group, a valuable reaction for modifying the properties of quinoline-based scaffolds in drug discovery programs.

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Critical Safety Considerations

Utmost caution is required when handling the reagents for this protocol. A thorough risk assessment must be conducted before commencing any experimental work.

-

Sodium Methoxide (CH₃ONa):

-

Corrosive and Flammable: Sodium methoxide is a highly caustic and flammable solid that can cause severe skin burns and eye damage.[3] It is also classified as self-heating and may catch fire.[3]

-

Water Reactivity: It reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[4][5] All glassware and solvents must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[3][5]

-

Handling: Always handle sodium methoxide in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves (neoprene or nitrile), and safety goggles or a face shield.[3] Use spark-proof tools and avoid creating dust.[5]

-

Storage: Store in a tightly closed container under a blanket of dry, inert gas, away from heat, water, and sources of ignition.[3][5]

-

-

4-Chloroquinoline 1-Oxide:

-

Toxicity: This compound is a potential irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

-

Methanol:

-

Toxicity and Flammability: Methanol is toxic and flammable. Avoid inhalation and skin contact. All heating should be performed using a controlled heating mantle and a condenser.

-

Experimental Protocol

This protocol is adapted from established procedures for similar nucleophilic substitutions on chloro-heterocycles.[6][7][8]

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 4-Chloroquinoline 1-oxide | ≥97% | Sigma-Aldrich |

| Sodium methoxide | ≥95%, powder | Sigma-Aldrich |

| Methanol (MeOH), anhydrous | ≥99.8%, <50 ppm H₂O | Acros Organics |

| Dichloromethane (DCM) | ACS Grade | Fisher Chemical |

| Saturated Sodium Bicarbonate (aq.) | - | - |

| Brine (Saturated NaCl aq.) | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |

| Silica Gel | 60 Å, 230-400 mesh | - |

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon gas line with bubbler, separatory funnel, rotary evaporator, equipment for column chromatography, TLC plates (silica gel 60 F₂₅₄).

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.

-

To the flask, add 4-chloroquinoline 1-oxide (1.0 g, 5.57 mmol, 1.0 equiv.).

-

Add 30 mL of anhydrous methanol to the flask to dissolve the starting material.

-

-

Addition of Sodium Methoxide:

-

In a separate, dry vial and under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket), weigh out sodium methoxide (0.36 g, 6.68 mmol, 1.2 equiv.).

-

Carefully add the sodium methoxide powder to the stirred solution of 4-chloroquinoline 1-oxide in methanol at room temperature. A slight exotherm may be observed.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 4-6 hours.

-

-

Monitoring:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 95:5 Dichloromethane:Methanol. The product, 4-methoxyquinoline 1-oxide, should have a different Rf value than the starting material. Visualize spots under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate may form.

-

Neutralize the mixture with a few drops of glacial acetic acid if necessary, checking the pH.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers in a separatory funnel.

-

Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude solid by column chromatography on silica gel, eluting with a gradient of dichloromethane to 5% methanol in dichloromethane, to yield pure 4-methoxyquinoline 1-oxide as a solid.

-

Key Reaction Parameters

| Parameter | Value | Rationale |

| Stoichiometry (NaOMe) | 1.2 equivalents | A slight excess of the nucleophile ensures the complete consumption of the starting material. |

| Solvent | Anhydrous Methanol | Serves as both the solvent and the source of the methoxide nucleophile's parent alcohol. Must be anhydrous.[9] |

| Temperature | Reflux (~65 °C) | Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction. |

| Reaction Time | 4-6 hours | Typical duration for this transformation; should be confirmed by TLC monitoring. |

| Expected Yield | 70-85% | Based on similar reported syntheses of methoxy-substituted heterocycles.[7] |

Product Characterization

The identity and purity of the synthesized 4-methoxyquinoline 1-oxide can be confirmed using standard analytical techniques.

-

Appearance: White to off-white solid.

-

Molecular Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol [6]

-

¹H NMR (400 MHz, CDCl₃): Spectral data should be consistent with the structure. Expect a characteristic singlet for the methoxy group (OCH₃) around δ 3.9-4.1 ppm and aromatic protons in the δ 7.0-8.5 ppm range.

-

Mass Spectrometry (ESI+): Calculated for [M+H]⁺: 176.0706; this should be observed in the high-resolution mass spectrum.[10]

Sources

- 1. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. gelest.com [gelest.com]

- 4. durhamtech.edu [durhamtech.edu]

- 5. alkalimetals.com [alkalimetals.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Sodium methoxide - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

Application Note: Chemoselective Deoxygenation of 4-Chloroquinoline 1-Oxide

Executive Summary

The transformation of 4-chloroquinoline 1-oxide (1) to 4-chloroquinoline (2) is a pivotal step in the synthesis of 4-aminoquinoline pharmacophores, including the antimalarial drug Chloroquine and various kinase inhibitors.

The primary synthetic challenge is chemoselectivity . The C4-chlorine substituent is labile; it is susceptible to nucleophilic displacement (hydrolysis to 4-quinolone) and reductive hydrodehalogenation (yielding quinoline). Standard hydrogenation methods (e.g.,

This Application Note details two field-proven protocols:

-

Protocol A (The Industrial Standard): Phosphorus Trichloride (

) mediated reduction. High-yielding and scalable, but requires strict safety controls. -

Protocol B (The Green Alternative): Bis(pinacolato)diboron (

) mediated reduction. Metal-free, neutral conditions, and highly chemoselective for sensitive substrates.

Mechanistic Insight & Chemoselectivity

The Challenge: Preserving the C-Cl Bond

In 4-chloroquinoline, the nitrogen atom withdraws electron density from the ring, making the C4 position highly electrophilic. In the N-oxide form, this effect is modulated, but upon reduction to the free base, the C4-Cl bond becomes significantly more prone to nucleophilic aromatic substitution (

-

Risk 1: Hydrolysis. In acidic aqueous media, 4-chloroquinoline rapidly hydrolyzes to 4-quinolone.

-

Risk 2: Dehalogenation. Metal-mediated reductions (Zn/HCl, Fe/AcOH) or catalytic hydrogenations often cleave the C-Cl bond via oxidative addition.

Reaction Mechanism (Oxygen Atom Transfer)

Both protocols rely on Oxygen Atom Transfer (OAT) . The driving force is the formation of a strong bond between the oxygen and the reducing agent (P=O or B-O) which is thermodynamically more stable than the N-O bond.

DOT Diagram: Mechanistic Pathway & Selectivity

Figure 1: Reaction pathway showing the desired OAT mechanism versus competing side reactions (dehalogenation and hydrolysis).

Protocol A: Phosphorus Trichloride ( ) Method

Best for: Large-scale synthesis, cost-efficiency, and robust substrates.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 4-Chloroquinoline 1-oxide (1.0 equiv).

-

Reagent: Phosphorus Trichloride (

) (2.0 - 3.0 equiv). -

Solvent: Chloroform (

) or Dichloromethane (DCM). Note: Chloroform is preferred for higher reflux temperatures. -

Quench: Saturated aqueous Sodium Bicarbonate (

) or 10% NaOH (ice-cold). -

Safety:

reacts violently with water to produce HCl and

Step-by-Step Procedure

-

Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser (topped with a

drying tube or -

Solvation: Dissolve 4-chloroquinoline 1-oxide (10 mmol) in anhydrous Chloroform (30 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Charge the addition funnel with

(20-30 mmol). Add dropwise to the reaction mixture over 20 minutes.-

Observation: The solution may turn yellow/orange. A mild exotherm is expected.

-

-

Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 60°C) for 1–3 hours.

-

Monitoring: Monitor by TLC (System: EtOAc/MeOH 9:1). The N-oxide is typically much more polar (lower

) than the free base.

-

-

Quenching (Critical Step):

-

Cool the reaction mixture to 0°C.

-

Slowly pour the reaction mixture into a beaker containing crushed ice and base (

or dilute NaOH). Caution: Vigorous gas evolution. -

Adjust pH to >9 to ensure the quinoline is in its free base form (not the HCl salt).

-

-

Extraction: Transfer to a separatory funnel. Extract with DCM (

mL). -

Purification: Dry the combined organics over anhydrous

, filter, and concentrate in vacuo.-

Note: 4-Chloroquinoline is a low-melting solid/oil. If high purity is required, recrystallize from Hexanes/Ether or purify via short silica plug.

-

Protocol B: Bis(pinacolato)diboron ( ) Method

Best for: High-value intermediates, "Green" chemistry requirements, and acid-sensitive substrates.

Reagents & Equipment[1][2][3][4][5]

-

Substrate: 4-Chloroquinoline 1-oxide (1.0 equiv).

-

Reagent: Bis(pinacolato)diboron (

) (1.1 - 1.2 equiv). -

Solvent: Ethanol (EtOH) or 1,4-Dioxane.

-

Catalyst (Optional): While often uncatalyzed at high temps, mild activation can be achieved with 5-10 mol%

if reaction is sluggish.

Step-by-Step Procedure

-

Setup: Prepare a reaction vial or RBF with a stir bar.

-

Mixing: Combine 4-chloroquinoline 1-oxide (1.0 mmol) and

(1.1 mmol) in Ethanol (5 mL). -

Reaction: Heat the mixture to reflux (80°C) for 4–12 hours.

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove pinacol residues completely.

Analytical Validation

To confirm the success of the transformation, compare the spectral data of the product against the starting material.

| Feature | 4-Chloroquinoline 1-Oxide (Start) | 4-Chloroquinoline (Product) |

| TLC ( | Low (0.1 - 0.2 in pure EtOAc) | High (0.6 - 0.8 in pure EtOAc) |

| 1H NMR (C2-H) | Deshielded (~8.5 - 8.7 ppm) | Shifted upfield (~8.8 ppm, distinct coupling change) |

| 1H NMR (C8-H) | Often distinct due to N-O anisotropy | Returns to standard quinoline shift |

| Mass Spec (M+) | m/z = 179/181 (Cl pattern) | m/z = 163/165 (Loss of 16 amu) |

Workflow Diagram: Processing & Validation

Figure 2: Post-reaction processing workflow to ensure isolation of the correct free base.

Troubleshooting & Expert Tips

-

Issue: Formation of 4-Quinolone (Hydrolysis).

-

Cause: The quench was too acidic or too hot.

-

Solution: Ensure the quenching solution is ice-cold and contains excess base (

or NaOH). The pH must remain basic throughout the workup.

-

-

Issue: Incomplete Reaction.

-

Cause: Old

(hydrolyzed) or insufficient temperature. -

Solution: Distill

before use if it appears cloudy. Increase reflux time.

-

-

Issue: Loss of Chlorine (Dehalogenation).

-

Cause: This is rare with

or -

Solution: Strictly avoid metals like Zn, Fe, or Pd in the presence of protic sources.

-

References

-

Joule, J. A., & Mills, K. (2010).[5] Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for quinoline reactivity and N-oxide reduction).

-

Ochoa, E., et al. (2021).[7] "Removal of oxygen from pyridine N-oxide."[2][5][7][11] GuideChem / Stack Exchange Discussion. (Validates

selectivity). -

Cruz-Jiménez, A. E., et al. (2024).[3] "Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant." New Journal of Chemistry. (Modern green alternative for quinolines).

- Naka, H., et al. (2013). "Metal-Free Deoxygenation of Amine N-Oxides with Diboron." Journal of the American Chemical Society.

-

Sontakke, G. S., et al. (2021).[7] "Deoxygenative C2-heteroarylation of quinoline N-oxides." Beilstein Journal of Organic Chemistry. (Context on quinoline N-oxide reactivity).

Sources

- 1. Chemists create eco-friendly method to make chlorine-based materials for drugs and chemicals | Rice News | News and Media Relations | Rice University [news.rice.edu]

- 2. Page loading... [wap.guidechem.com]

- 3. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]

- 4. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Strategic C-2 Functionalization of 4-Chloroquinoline 1-Oxide

Introduction: The Strategic Value of C-2 Functionalized 4-Chloroquinoline 1-Oxides

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with a rich history of applications ranging from antimalarial agents to organic light-emitting diodes (OLEDs). The introduction of an N-oxide functionality at the 1-position and a chloro group at the 4-position of the quinoline ring system dramatically alters its electronic properties, paving the way for selective functionalization. Specifically, the C-2 position becomes highly activated and amenable to a variety of chemical transformations. This activation is a consequence of the strong electron-withdrawing nature of the N-oxide group, which renders the C-2 and C-4 positions electron-deficient and susceptible to nucleophilic attack and C-H activation.[1] The 4-chloro substituent further modulates this reactivity, making 4-chloroquinoline 1-oxide a versatile and valuable intermediate in the synthesis of complex, poly-functionalized quinoline derivatives.

These C-2 functionalized products are of significant interest to researchers in drug development as they serve as key building blocks for novel therapeutics. The strategic introduction of diverse functionalities at this position allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the key methodologies for the C-2 functionalization of 4-chloroquinoline 1-oxide, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Concept: The Role of the N-Oxide in C-2 Activation

The regioselective functionalization at the C-2 position of 4-chloroquinoline 1-oxide is fundamentally governed by the electronic influence of the N-oxide group. The oxygen atom of the N-oxide is a strong electron-donating group by resonance and a strong electron-withdrawing group by induction. The inductive effect dominates, leading to a significant decrease in electron density at the C-2 and C-4 positions. This electronic perturbation makes the C-2 proton more acidic and the carbon atom more electrophilic, thereby facilitating reactions that proceed via C-H activation or nucleophilic attack.

I. Palladium-Catalyzed C-H Arylation at the C-2 Position

Direct C-H arylation has emerged as a powerful tool for the construction of C-C bonds, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[2] In the context of 4-chloroquinoline 1-oxide, palladium catalysis can effectively mediate the coupling of the C-2 position with a variety of aryl partners.

Mechanistic Rationale

The palladium-catalyzed C-H arylation of quinoline N-oxides is believed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In a plausible Pd(II)/Pd(IV) cycle, the reaction is initiated by the coordination of the N-oxide to the palladium(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide or a related coupling partner to the palladacycle generates a Pd(IV) species, which then undergoes reductive elimination to furnish the C-2 arylated product and regenerate the Pd(II) catalyst.[1] The N-oxide is crucial as a directing group in this process.

Diagram 1: Proposed Catalytic Cycle for Pd-Catalyzed C-2 Arylation

A simplified representation of the Pd-catalyzed C-2 arylation cycle.

Experimental Protocol: C-2 Arylation with Arylboronic Acids (Adapted from general procedures for quinoline N-oxides)

This protocol describes a representative Suzuki-Miyaura type cross-coupling reaction adapted for the C-2 arylation of 4-chloroquinoline 1-oxide.

Materials:

-

4-Chloroquinoline 1-oxide

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Cesium fluoride (CsF)

-

tert-Butanol (t-BuOH)

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroquinoline 1-oxide (1.0 mmol), the arylboronic acid (1.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and X-Phos (0.10 mmol, 10 mol%).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add cesium fluoride (2.0 mmol) to the tube.

-

Add a solvent mixture of tert-butanol and toluene (2:1 v/v, 5 mL).

-

Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-chloroquinoline 1-oxide.

Data Summary Table: Representative C-2 Arylation Reactions

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-4-chloroquinoline 1-oxide | 75-85 |

| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-2-(4-methoxyphenyl)quinoline 1-oxide | 70-80 |

| 3 | 4-Fluorophenylboronic acid | 4-Chloro-2-(4-fluorophenyl)quinoline 1-oxide | 72-82 |

| 4 | 3-Thienylboronic acid | 4-Chloro-2-(thiophen-3-yl)quinoline 1-oxide | 65-75 |

Yields are estimates based on similar reactions reported in the literature for other quinoline N-oxides and may require optimization for this specific substrate.

II. Metal-Free Deoxygenative C-2 Amination

The introduction of an amino group at the C-2 position of the quinoline scaffold is of high interest in medicinal chemistry, as 2-aminoquinolines are prevalent motifs in a wide range of biologically active molecules.[3] Metal-free approaches for C-2 amination offer advantages in terms of cost, sustainability, and reduced metal contamination in the final products.

Mechanistic Rationale

A common metal-free strategy involves the activation of the N-oxide with an electrophilic reagent, such as tosyl anhydride (Ts₂O) or a phosphonium salt (e.g., PyBroP). This activation step generates a highly reactive intermediate that is susceptible to nucleophilic attack at the C-2 position by an amine. Subsequent rearomatization and deoxygenation lead to the formation of the C-2 aminated quinoline.

Diagram 2: Workflow for Metal-Free C-2 Amination

A general workflow for the metal-free C-2 amination of 4-chloroquinoline 1-oxide.

Experimental Protocol: C-2 Amination with Secondary Amines (Adapted from general procedures for quinoline N-oxides)

This protocol details a method for the C-2 amination of 4-chloroquinoline 1-oxide using a secondary amine.

Materials:

-

4-Chloroquinoline 1-oxide

-

Secondary amine (e.g., morpholine)

-

Tosyl anhydride (Ts₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-chloroquinoline 1-oxide (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 mmol) followed by the dropwise addition of a solution of tosyl anhydride (1.2 mmol) in anhydrous dichloromethane (5 mL).

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add the secondary amine (1.2 mmol) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the 2-amino-4-chloroquinoline.

Data Summary Table: Representative C-2 Amination Reactions

| Entry | Amine | Product | Typical Yield (%) |

| 1 | Morpholine | 4-((4-Chloroquinolin-2-yl)morpholine) | 60-75 |

| 2 | Piperidine | 4-Chloro-2-(piperidin-1-yl)quinoline | 65-80 |

| 3 | Diethylamine | 4-Chloro-N,N-diethylquinolin-2-amine | 55-70 |

Yields are estimates based on similar reactions reported in the literature for other quinoline N-oxides and may require optimization for this specific substrate.

III. Synthesis of the Starting Material: 4-Chloroquinoline 1-Oxide

A reliable synthesis of the starting material is paramount for any functionalization study. 4-Chloroquinoline 1-oxide can be readily prepared from the commercially available 4-chloroquinoline via oxidation.

Experimental Protocol: Oxidation of 4-Chloroquinoline

This protocol describes the synthesis of 4-chloroquinoline 1-oxide from 4-chloroquinoline.[4]

Materials:

-

4-Chloroquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

1 M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-chloroquinoline (12.5 mmol) in dichloromethane (30 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (18.8 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M NaOH solution until the pH of the aqueous layer is approximately 10.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, typically a white solid, is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

Expected Yield: >95%

Conclusion and Future Perspectives

The C-2 functionalization of 4-chloroquinoline 1-oxide represents a versatile and powerful strategy for the synthesis of a diverse array of substituted quinolines. The methodologies outlined in this guide, including palladium-catalyzed C-H arylation and metal-free deoxygenative amination, provide researchers with robust tools to explore the chemical space around this privileged scaffold. The continued development of novel catalytic systems and reaction conditions will undoubtedly expand the scope of accessible C-2 functionalized quinoline derivatives, further fueling innovation in drug discovery and materials science. The protocols provided herein, adapted from established literature precedents, serve as a solid foundation for initiating synthetic campaigns targeting this valuable class of compounds.

References

-

Beilstein Journals. (2021, February 17). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]

-

MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

-

Request PDF. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from [Link]

-

MDPI. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate. Retrieved from [Link]

-

MDPI. (2021, November 29). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

-

RSC Publishing. (2021). Waste-minimized synthesis of C2 functionalized quinolines exploiting iron-catalysed C–H activation. Retrieved from [Link]

-

RSC Publishing. (2023, August 8). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Retrieved from [Link]

Sources

- 1. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Chloroquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Chloroquinoline 1-Oxide Synthesis

Core Directive & Executive Summary

The synthesis of 4-chloroquinoline 1-oxide (4-CQO) is a deceptive reaction. While theoretically simple (N-oxidation of 4-chloroquinoline), the presence of the chlorine atom at the C4 position creates a "push-pull" electronic system that makes the product highly susceptible to nucleophilic aromatic substitution (

The most common failure mode is not "failed oxidation," but rather post-oxidation hydrolysis . The N-oxide moiety activates the C4 position, making the C-Cl bond labile. If moisture is present during reaction or workup, water acts as a nucleophile, displacing chloride to form 4-hydroxyquinoline 1-oxide (often tautomerizing to the 4-quinolone form).

This guide prioritizes Route A (Direct Oxidation) as the industry standard for high yield (>90%), provided strict anhydrous protocols are followed.

Critical Reaction Pathways (The Knowledge Base)

The "Golden Route": Direct Oxidation with mCPBA

This is the preferred method for high-throughput synthesis. It avoids the dangerous nitration steps of legacy routes.

Reaction Logic:

-

Reagent: meta-Chloroperoxybenzoic acid (mCPBA).

-

Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).

-

Buffer (Critical): Sodium Bicarbonate (

) or Potassium Carbonate ( -

Mechanism: Electrophilic attack of the peracid oxygen on the quinoline nitrogen lone pair.

The "Hydrolysis Trap" (Primary Failure Mode)

Without a buffer, mCPBA produces m-chlorobenzoic acid as a byproduct. This acidic environment protonates the N-oxide oxygen, further activating the C4 position for nucleophilic attack by adventitious water.

Figure 1: The bifurcation of yield. Acidic moisture is the primary driver of the side product.

Detailed Experimental Protocols

Protocol A: Buffered mCPBA Oxidation (Recommended)

Target Yield: 85-95% | Purity: >98%

-

Preparation: Dissolve 4-chloroquinoline (1.0 eq) in anhydrous DCM (10 mL/mmol).

-

Buffering: Add finely powdered, anhydrous

(2.5 eq) to the solution. Stir vigorously for 10 minutes at Room Temperature (RT).-

Why? This neutralizes the m-chlorobenzoic acid byproduct immediately upon formation, preventing acid-catalyzed hydrolysis.

-

-

Addition: Cool the mixture to 0°C . Add mCPBA (1.2 - 1.5 eq, >77% purity) portion-wise over 20 minutes.

-

Note: Do not dump mCPBA all at once; the exotherm can trigger decomposition.

-

-

Reaction: Allow to warm to RT naturally. Monitor by TLC (System: DCM/MeOH 95:5).

-

Endpoint: usually 3–6 hours.

-

-

Quench & Workup (Crucial Step):

-

Dilute with DCM.

-

Wash with 10%

(to kill excess peroxide). -

Wash with Saturated

(2x) to remove benzoic acid. -

Dry organic layer over

(Do NOT use

-

-

Purification: Evaporate solvent. Recrystallize from Acetone/Hexane or EtOAc.

-

Avoid Column Chromatography unless necessary. Silica is slightly acidic and can degrade the product. If column is needed, neutralize silica with 1%

.

-

Protocol B: The "Ochiai" Route (Legacy/Alternative)

Use only if starting from 4-nitroquinoline 1-oxide.

Historically, researchers converted 4-nitroquinoline 1-oxide to the 4-chloro derivative using acetyl chloride.

-

Warning: This method often leads to deoxygenation (loss of the N-oxide oxygen) yielding 4-chloroquinoline.

-

Modification: To retain the oxide, the reaction must be performed at lower temperatures (0-10°C) using acetyl chloride in glacial acetic acid, but yields are generally lower (40-60%) compared to direct oxidation.

Troubleshooting Guide (Ticket System)

Issue 1: "My product has a broad OH peak in NMR and melts too high."

Diagnosis: Hydrolysis has occurred. You have isolated 4-hydroxyquinoline 1-oxide (or its tautomer). Root Cause:

-

Water was present in the mCPBA (commercial mCPBA is ~25% water/acid stabilizer).

-

Workup was too slow or acidic. Solution:

-

Immediate: You cannot "fix" the hydrolyzed material easily. Discard and restart.

-

Prevention: Use the Buffered Protocol (A) . Dry your mCPBA by dissolving in DCM and drying over

before adding to the reaction (determine concentration by titration if precise stoichiometry is needed).

Issue 2: "Low conversion. Starting material remains after 24h."

Diagnosis: Inactive Oxidant. Root Cause: mCPBA degrades over time. Solution:

-

Add another 0.5 eq of mCPBA.

-

Switch to Urea-Hydrogen Peroxide (UHP) complex with Phthalic Anhydride . This generates a peracid in situ under anhydrous conditions.

Issue 3: "Product turns yellow/brown on the shelf."

Diagnosis: Photolytic degradation or hygroscopic decomposition. Solution:

-

Store under Nitrogen/Argon at -20°C.

-

Protect from light (amber vials). 4-chloroquinoline 1-oxide is photosensitive.

Data & Specifications

| Parameter | 4-Chloroquinoline 1-Oxide | 4-Hydroxyquinoline 1-Oxide (Impurity) |

| CAS | 4637-59-6 | 4637-56-3 |

| Appearance | White/Off-white needles | Yellow/Tan powder |

| Melting Point | 134–136°C | >230°C (Decomposes) |

| Solubility | Soluble in DCM, CHCl3, Acetone | Poor sol. in DCM; Soluble in DMSO/MeOH |

| TLC ( | ~0.4 (DCM/MeOH 95:5) | ~0.1 (Streaks) |

| Stability | Moisture Sensitive | Stable |

Troubleshooting Logic Map

Figure 2: Decision tree for diagnosing synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use Hydrogen Peroxide (

Q: How do I remove the m-chlorobenzoic acid byproduct completely? A: Washing with saturated Sodium Bicarbonate is usually sufficient. If the byproduct persists, wash the organic layer with 1M NaOH (rapidly/cold). Caution: Prolonged exposure to strong base can also hydrolyze the chloride.

Q: Is the product mutagenic? A: Yes. Many quinoline N-oxides (like 4-nitroquinoline 1-oxide) are potent mutagens.[1][2][3][4] Handle 4-chloroquinoline 1-oxide as a potential carcinogen/mutagen. Use double gloves and work in a fume hood.

References

- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. (Foundational text on N-oxide chemistry and the lability of the C4 position).

-

Kaneko, C., et al. (1980). "Synthesis of 4-substituted quinoline 1-oxides." Chemical & Pharmaceutical Bulletin.

- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.

-

ChemicalBook. (2024).[5] 4-Chloroquinoline 1-oxide Synthesis & Properties.

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Chloroquinoline.

Sources

- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 2. Conversion of 4-nitroquinoline 1-oxide (4NQO) to 4-hydroxyaminoquinoline 1-oxide by a dicumarol-resistant hepatic 4NQO nitroreductase in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. 4-Chloroquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]

handling moisture sensitivity of 4-chloroquinoline 1-oxide

A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Moisture Sensitivity

Welcome to the technical support center for 4-chloroquinoline 1-oxide. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide you with the causal reasoning behind best practices. 4-Chloroquinoline 1-oxide is a valuable intermediate in pharmaceutical development and materials science, but its utility is directly tied to its purity and integrity, which can be compromised by ambient moisture.[1] This document provides in-depth, experience-driven answers to common challenges and troubleshooting scenarios.

Section 1: Frequently Asked Questions - Core Knowledge

This section addresses the fundamental questions regarding the moisture sensitivity of 4-chloroquinoline 1-oxide.

Q1: Is 4-chloroquinoline 1-oxide truly moisture-sensitive, and why?

A: Yes, it is highly likely to be moisture-sensitive. While specific hygroscopicity data for this exact molecule is not widely published, its chemical structure provides clear indicators. The N-oxide functional group makes the molecule highly polar and an excellent hydrogen bond acceptor.[2][3] This property is common to all amine N-oxides, which are often very hygroscopic.[2] For instance, pyridine-N-oxide is a well-known hygroscopic solid.[4] This strong affinity for water means the compound will readily absorb moisture from the atmosphere if not stored correctly.

Q2: What are the immediate physical signs of moisture exposure?

A: The most common sign is a change in the physical state of the compound. A dry, pure sample of 4-chloroquinoline 1-oxide should be a free-flowing white to light yellow powder or crystal.[1][5] Upon absorbing moisture, you may observe:

-

Clumping: The powder will lose its fine, free-flowing nature and begin to form small clumps.

-

Caking: With increased moisture absorption, it can become a hard, caked solid.

-

Gummy or Oily Appearance: In cases of significant moisture exposure, the material may appear gummy or even oily, making it impossible to handle or weigh accurately.

Q3: Beyond physical changes, what are the chemical consequences of moisture contamination?

A: Moisture contamination can lead to several experimental failures:

-

Inaccurate Stoichiometry: When you weigh out the hydrated compound, you are not weighing the pure reagent. The unknown amount of water will lead to inaccurate molar calculations, affecting reaction yields and reproducibility.

-

Reaction Interference: Water is a reactive nucleophile and a proton source. In many sensitive organic reactions, such as those involving organometallics, strong bases (e.g., LDA, NaH), or water-sensitive catalysts, contaminant moisture will quench reagents, hydrolyze catalysts, or promote unwanted side reactions.

-

Potential for Degradation: While stable under many workup conditions[5], prolonged exposure to water, especially at elevated temperatures or non-neutral pH, can potentially lead to slow hydrolysis or other degradation pathways.

Q4: What is the definitive protocol for storing 4-chloroquinoline 1-oxide?

A: Proper storage is the first and most critical line of defense. The goal is to create a multi-barrier system against atmospheric moisture.

| Storage Parameter | Recommendation | Rationale |

| Primary Container | Tightly sealed amber glass bottle with a PTFE-lined cap. | Prevents light exposure and provides a good initial seal against air.[6] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displaces moist air from the container headspace, preventing absorption.[7] |

| Secondary Container | Place the primary container inside a desiccator. | The desiccant (e.g., Drierite, silica gel) actively removes any moisture that may penetrate the primary container's seal over time. |

| Temperature | Store at room temperature as recommended, away from heat sources.[1] | Prevents thermal degradation and reduces pressure changes that could compromise seals. |

Section 2: Troubleshooting Guide - When Experiments Fail

This section is structured around common experimental problems and provides a logical path to diagnosis and resolution.

Scenario 1: My reaction yield is low/inconsistent, or the reaction failed entirely.

Q: I'm performing a nucleophilic substitution on 4-chloroquinoline 1-oxide using a Grignard reagent, but my yield is consistently below 20%. Could moisture be the culprit?

A: Absolutely. This is a classic scenario where trace moisture can have a catastrophic effect. A Grignard reagent is a very strong base and will be rapidly quenched by even stoichiometric amounts of water before it can react with your substrate.

Troubleshooting Workflow:

Caption: Workflow for handling the reagent under an inert gas stream.

-

Prepare: Place the stock bottle, spatula, and weigh boat next to the analytical balance.

-

Inert Gas Flow: Position a needle connected to an inert gas line (e.g., from a Schlenk line or balloon) to provide a gentle, positive flow of gas over the mouth of the stock bottle and the weigh boat during the brief period they are open.

-

Weigh Quickly: Open the stock bottle, quickly remove the required amount of powder, and place it onto the weigh boat.

-

Seal Immediately: Tightly close the stock bottle.

-

Transfer: Promptly transfer the weighed powder to your reaction vessel.

Protocol 2: Drying (Desiccating) Compromised 4-Chloroquinoline 1-Oxide

Objective: To remove absorbed water from a sample that shows physical signs of moisture exposure.

Materials:

-

Abderhalden drying pistol or a vacuum oven.

-

Drying agent: Phosphorus pentoxide (P₄O₁₀).

-

High-vacuum pump.

Procedure:

-

Safety First: Phosphorus pentoxide is highly corrosive. Handle it with extreme care inside a fume hood.

-

Preparation: Place a thin layer of the clumped 4-chloroquinoline 1-oxide in a clean, dry round-bottom flask or on a watch glass.

-

Setup: Place the sample in the vacuum oven or drying pistol. Ensure the P₄O₁₀ is in its designated reservoir, separate from the sample chamber.

-

Drying: Heat the sample gently (e.g., 40-50°C, well below its melting point of 134-138°C)[1] under a high vacuum for several hours (4-12 hours, depending on the extent of hydration).

-

Cooling & Storage: Allow the apparatus to cool completely to room temperature under vacuum before slowly reintroducing an inert gas (Ar/N₂). Immediately transfer the now-dry, free-flowing powder to a new, dry, tared storage vial and store it in a desiccator under an inert atmosphere.

Protocol 3: Setting Up a Moisture-Sensitive Reaction

Objective: To ensure the entire experimental system is free of water.

-

Glassware: Oven-dry all glassware (reaction flask, dropping funnel, condenser) at >120°C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of inert gas (Ar/N₂).

-

Reagents: Use freshly dried, anhydrous solvents. Ensure all other reagents are of anhydrous grade and handled under inert atmosphere.

-

Addition of Solid: Add the dry 4-chloroquinoline 1-oxide (weighed using Protocol 1) to the reaction flask under a positive flow of inert gas to counter the brief opening.

-

Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction, workup, and quenching procedure using a balloon or a bubbler system.

By implementing these rigorous protocols and understanding the chemical principles behind them, you can effectively manage the moisture sensitivity of 4-chloroquinoline 1-oxide, leading to more reliable, reproducible, and successful experimental outcomes.

References

-

Jain, M., & Vangala, V. R. (2013). Chloroquine-N-oxide, a major oxidative degradation product of chloroquine: identification, synthesis and characterization. PubMed. [Link]

-

Wang, B., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [Link]

-

Wikipedia. (n.d.). Amine oxide. [Link]

-

ResearchGate. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. [Link]

-

Wikipedia. (n.d.). Pyridine-N-oxide. [Link]

-

Al-Obeed, O., et al. (2022). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. 4-Chloroquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Technical Support Center: Quinoline N-Oxide Purification

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Residual m-CPBA and its Byproducts.

The N-oxidation of quinolines using meta-chloroperoxybenzoic acid (m-CPBA) is a fundamental transformation in synthetic chemistry, providing access to valuable intermediates for drug discovery and materials science.[1][2] However, a persistent challenge in this reaction is the removal of unreacted m-CPBA and its primary byproduct, m-chlorobenzoic acid (mCBA), from the final product. Their presence can interfere with subsequent reactions and complicate analytical characterization. This guide provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to ensure the isolation of high-purity quinoline N-oxide.

Troubleshooting Guide: Persistent Acidic Impurities

Initial Symptom: Your post-reaction NMR or TLC analysis of the crude quinoline N-oxide product shows a persistent impurity, often assumed to be m-chlorobenzoic acid (mCBA). Standard work-ups, such as a simple aqueous wash, have failed to remove it completely.

This flowchart provides a logical path to diagnose and resolve the contamination.

Caption: Troubleshooting workflow for m-CPBA/mCBA removal.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect after an m-CPBA oxidation of quinoline?

The two main impurities are unreacted meta-chloroperoxybenzoic acid (m-CPBA) and its byproduct, meta-chlorobenzoic acid (mCBA).[3] Commercial m-CPBA is often sold as a mixture containing mCBA and water for stability, so mCBA is present even before the reaction begins.[4][5] During the reaction, each molecule of m-CPBA that oxidizes the quinoline nitrogen is converted into one molecule of mCBA.